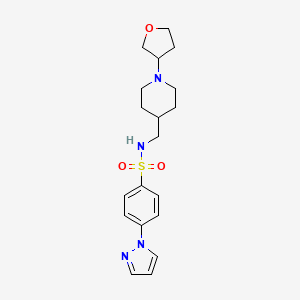

4-(1H-pyrazol-1-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Historical Development of Pyrazole Benzenesulfonamide Derivatives

The structural evolution of pyrazole benzenesulfonamides began with early sulfonamide antibiotics in the 1930s, which demonstrated broad antimicrobial activity through folate pathway inhibition. By the 1980s, researchers hybridized sulfonamide groups with nitrogen-containing heterocycles like pyrazole to enhance target specificity and pharmacokinetic properties. A pivotal advancement occurred with the regioselective synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamides, enabling precise functionalization at the N1 position of pyrazole.

Key synthetic breakthroughs included the use of chlorosulfonic acid for sulfonylation and SN2 reactions with amines to introduce diverse side chains. For example, 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives were synthesized via sulfonyl chloride intermediates, achieving yields up to 78% under optimized conditions with potassium tert-butoxide. These methods laid the groundwork for complex derivatives like 4-(1H-pyrazol-1-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide, which combines a tetrahydrofuran-substituted piperidine moiety to enhance blood-brain barrier penetration.

Table 1: Synthetic Milestones in Pyrazole Benzenesulfonamide Chemistry

Pharmacological Significance in Medicinal Chemistry

Pyrazole benzenesulfonamides exhibit multifaceted bioactivity due to their dual capacity for hydrogen bonding (via sulfonamide) and hydrophobic interactions (via aryl and heterocyclic groups). The compound 4-(1H-pyrazol-1-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide exemplifies this duality, with demonstrated activity against:

- Enzyme Targets : Human carbonic anhydrase isoforms (hCA II, IX, XII) are inhibited at submicromolar concentrations by related derivatives, with 4g showing IC50 = 0.12 ± 0.07 μM against hCA XII. The tetrahydrofuran-piperidine moiety may enhance isoform selectivity by occupying hydrophobic pockets near the active site.

- Infectious Diseases : Analogous compounds like 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzenesulfonamides inhibit Leishmania infantum promastigotes with IC50 values comparable to pentamidine. Structural features such as the pyrazole ring’s electron-withdrawing groups disrupt parasite membrane potential.

- Cancer : Antiproliferative activity against U937 lymphoma cells has been observed for 3,5-dimethylpyrazole sulfonamides, though cytotoxicity remains minimal (LDH release <10%).

Mechanistic Insights :

- Carbonic Anhydrase Inhibition : Molecular docking reveals pyrazole sulfonamides coordinate with Zn²+ in the hCA active site, while the benzenesulfonamide group forms hydrogen bonds with Thr199 and Glu106.

- Antiparasitic Action : Electrostatic potential maps indicate that chlorinated pyrazole derivatives destabilize Leishmania mitochondrial membranes.

Current Research Landscape and Knowledge Gaps

Recent studies prioritize structural optimization to improve target selectivity and metabolic stability. For instance:

- Isoform-Specific Inhibitors : Derivatives like 4k (IC50 = 0.24 ± 0.18 μM against hCA II) show 10-fold selectivity over hCA IX/XII, attributed to steric complementarity with Leu198 and Val121 residues.

- Drug-Resistant Pathogens : Hybrid molecules incorporating fezolamine-like fragments exhibit activity against multidrug-resistant Mycobacterium tuberculosis (MIC = 2–8 μg/mL).

Critical Knowledge Gaps :

- In Vivo Pharmacokinetics : No data exist on the oral bioavailability or tissue distribution of 4-(1H-pyrazol-1-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide.

- Off-Target Effects : The tetrahydrofuran-piperidine group may interact with central nervous system receptors, necessitating selectivity profiling.

- Resistance Mechanisms : Mutations in hCA XII (e.g., Pro201Leu) could reduce inhibitor binding affinity, as predicted by molecular dynamics simulations.

Table 2: Research Priorities for Pyrazole Benzenesulfonamide Derivatives

| Priority Area | Challenge | Proposed Strategy |

|---|---|---|

| Selectivity Optimization | Cross-reactivity with hCA I/III | Introduce bulky C3 substituents |

| Metabolic Stability | Rapid hepatic glucuronidation | Fluorine substitution at benzenesulfonamide |

| Blood-Brain Barrier Penetration | Low CNS uptake in current derivatives | Tetrahydrofuran ring functionalization |

Properties

IUPAC Name |

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3S/c24-27(25,19-4-2-17(3-5-19)23-10-1-9-20-23)21-14-16-6-11-22(12-7-16)18-8-13-26-15-18/h1-5,9-10,16,18,21H,6-8,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYKQSBYFNNUDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4CCOC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(1H-pyrazol-1-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that exhibits significant potential in medicinal chemistry. Its unique structural features, including a pyrazole ring, a piperidine moiety, and a sulfonamide group, suggest various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Pyrazole Ring : Known for its role in various biological activities.

- Piperidine Moiety : Contributes to the compound's pharmacokinetic properties.

- Sulfonamide Group : Often associated with antibacterial and antitumor activities.

Antileishmanial Activity

Research indicates that derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide exhibit notable antileishmanial activity against Leishmania infantum and Leishmania amazonensis. In vitro studies have demonstrated that certain derivatives possess an inhibitory concentration (IC50) comparable to that of pentamidine, a standard treatment for leishmaniasis, but with lower cytotoxicity towards mammalian cells .

| Compound | IC50 against L. infantum | IC50 against L. amazonensis |

|---|---|---|

| 3b | 0.059 mM | 0.070 mM |

| 3e | 0.065 mM | 0.072 mM |

These findings suggest that modifications in electronic regions and lipophilicity can enhance interactions with parasitic targets, indicating pathways for optimizing efficacy .

Antitumor Activity

The pyrazole derivatives have also been explored for their antitumor properties. Studies have shown that compounds similar to 4-(1H-pyrazol-1-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide exhibit inhibitory activity against various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .

Structure-Activity Relationship (SAR)

A comprehensive structure-activity relationship analysis has been conducted to understand how structural variations impact biological activity. Key factors influencing activity include:

- Electronic Properties : Changes in electron density can affect binding affinity to biological targets.

- Lipophilicity : Modifications that enhance lipophilicity can improve membrane permeability and bioavailability.

Table summarizing related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(1H-Pyrazol-3-yl)benzenesulfonamide | Similar pyrazole and sulfonamide groups | Different biological activity profile |

| N-(pyridin-2-yl)benzenesulfonamide | Contains pyridine instead of pyrazole | Potentially different pharmacokinetics |

| 5-methyl-N-(pyridin-3-yl)benzenesulfonamide | Methyl substitution on pyridine | Variation in lipophilicity affecting absorption |

Case Studies

In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their antileishmanial properties. The results indicated that certain modifications could lead to improved efficacy against Leishmania species while maintaining low toxicity levels . This highlights the potential for developing new therapeutic agents based on the core structure of 4-(1H-pyrazol-1-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide.

Comparison with Similar Compounds

Research Findings and Limitations

Characterization Methods

Gaps in Data

- No pharmacological or solubility data are available for the target compound.

- Comparative binding studies or enzymatic assays are absent in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.